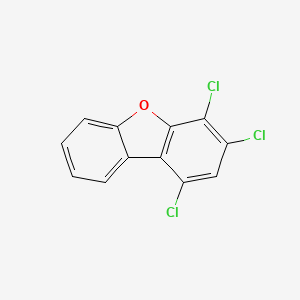

1,3,4-Trichlorodibenzofuran

Description

Structure

2D Structure

Propriétés

Numéro CAS |

43048-00-6 |

|---|---|

Formule moléculaire |

C12H5Cl3O |

Poids moléculaire |

271.5 g/mol |

Nom IUPAC |

1,3,4-trichlorodibenzofuran |

InChI |

InChI=1S/C12H5Cl3O/c13-7-5-8(14)11(15)12-10(7)6-3-1-2-4-9(6)16-12/h1-5H |

Clé InChI |

FIPOITUDJFQRRN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C3=C(O2)C(=C(C=C3Cl)Cl)Cl |

Origine du produit |

United States |

Synthetic Methodologies and Formation Mechanisms of 1,3,4 Trichlorodibenzofuran

Controlled Laboratory Synthesis of 1,3,4-Trichlorodibenzofuran

The deliberate synthesis of specific polychlorinated dibenzofuran (B1670420) (PCDF) congeners, such as this compound, is essential for toxicological research, environmental monitoring, and the development of analytical standards. Laboratory methods are designed to overcome the challenge of directing chlorine atoms to specific positions on the dibenzofuran skeleton, a feat not achievable through non-selective chlorination.

Direct Chlorination Approaches

Direct electrophilic chlorination of the parent dibenzofuran molecule is generally not a viable method for producing specific isomers like this compound in high yield. The reaction of dibenzofuran with chlorine typically results in a complex mixture of various chlorinated isomers. tandfonline.com The substitution pattern is governed by the directing effects of the oxygen atom and the existing chlorine substituents, often leading to chlorination at the 2, 8, 3, and 7 positions. tandfonline.com

The conditions for aqueous chlorination reactions can influence the products formed. For instance, reactions at a pH greater than 6 tend to yield oxygenated products like epoxides and phenols, while reactions at a pH below 6 can produce both chlorinated and oxygenated compounds. specialdistrict.org However, controlling the precise substitution pattern to favor a single trichloro-isomer remains a significant challenge with this approach.

Multi-Step Organic Synthesis Pathways for Regiospecific Isomer Generation

A common strategy involves the cyclization of substituted diphenyl ethers, a reaction often accomplished via an Ullmann condensation or related coupling reactions. publish.csiro.auorganic-chemistry.orgrsc.orgnih.gov For example, a suitably substituted chlorophenol can be coupled with a substituted halobenzene to form a diphenyl ether, which is then cyclized to form the dibenzofuran ring.

A powerful technique for generating asymmetrically substituted dibenzofurans involves starting with a substituted aminodibenzofuran. tandfonline.comtandfonline.com The amino group acts as a strong activating and directing group for subsequent electrophilic chlorination, allowing chlorine atoms to be introduced onto the same aromatic ring. tandfonline.com A representative sequence for a related isomer involves:

Directed Chlorination : A starting material like 3-aminodibenzofuran (B1200821) is chlorinated. The amino group directs chlorination to the ortho and para positions (positions 2 and 4). tandfonline.com

Diazotization : The amino group is converted into a diazonium salt using reagents like nitrous acid.

Sandmeyer Reaction : The diazonium group is then replaced with a chlorine atom by treatment with a copper(I) chloride catalyst. tandfonline.com

This approach allows for the stepwise and controlled introduction of chlorine atoms onto one of the aromatic rings, a crucial step for producing isomers like this compound that have all three chlorine atoms on one ring.

Table 1: Key Reactions in Multi-Step PCDF Synthesis

| Reaction Type | Description | Key Reagents/Catalysts | Relevance |

|---|---|---|---|

| Ullmann Condensation | Forms the dibenzofuran core by cyclizing a diphenyl ether. | Copper (Cu) catalysts. publish.csiro.auorganic-chemistry.org | Fundamental for building the PCDF skeleton from precursors. |

| Electrophilic Chlorination | Introduces chlorine atoms onto the aromatic rings. | Cl₂, FeCl₃, SO₂Cl₂. | Often produces isomer mixtures unless directed by a functional group. tandfonline.com |

| Sandmeyer Reaction | Replaces a diazonium group (from an amino group) with a halogen. | CuCl, CuBr. tandfonline.com | Enables regiospecific placement of chlorine atoms. |

Development of Isotope-Labeled this compound for Research

Isotopically labeled standards are indispensable for the quantitative analysis of PCDFs in environmental and biological samples, primarily for use as internal standards in mass spectrometry. The synthesis of labeled compounds like this compound often involves introducing a stable isotope (e.g., ¹³C or ³⁷Cl) in the final steps of a multi-step synthesis. silantes.com

For example, a method for synthesizing chlorine-37 labeled 2,3,4-trichlorodibenzofuran (B13417887) has been reported. tandfonline.comtandfonline.com This was achieved by using isotopically labeled cuprous chloride (Cu³⁷Cl) in the final Sandmeyer reaction step to replace the diazonium group. tandfonline.com This ensures the specific placement of the heavy isotope. A similar strategy could be envisioned for the synthesis of labeled this compound. The synthesis of ¹³C-labeled PCDFs involves using starting materials where the carbon backbone is constructed from ¹³C-enriched precursors. medchemexpress.comsioc-journal.cn These complex syntheses are critical for providing the high-purity analytical standards needed for research. rsc.org

Unintended Formation Pathways of Polychlorinated Dibenzofurans

Polychlorinated dibenzofurans, including trichlorinated congeners, are not produced commercially but are formed as unintentional byproducts in a variety of thermal and industrial processes. specialdistrict.org Their formation is a significant environmental concern due to their toxicity and persistence.

Pyrolysis and Combustion Processes in Waste Incineration

Waste incineration is a major source of PCDD/PCDF emissions. nih.govtandfonline.com These compounds are formed in thermal processes that involve organic matter and a source of chlorine, resulting from incomplete combustion or chemical reactions. semanticscholar.org Two primary mechanisms are responsible for their formation in incinerators:

De novo synthesis : This pathway involves the formation of PCDFs from elemental carbon, a chlorine source (like HCl or inorganic chlorides), and oxygen in the presence of a metal catalyst, typically copper. This process occurs at temperatures between 250°C and 450°C in the post-combustion zone on the surface of fly ash particles.

Precursor formation : PCDFs can also be formed from the chemical transformation of chlorinated precursor compounds, such as chlorophenols and chlorobenzenes, which may be present in the waste stream or formed during combustion. publications.gc.caresearchgate.net

The congener profile of PCDFs emitted from incinerators is complex and depends on the waste composition, incinerator design, combustion efficiency, and the air pollution control devices used. semanticscholar.orgnih.gov While highly chlorinated congeners often dominate, trichlorodibenzofurans are also consistently detected in incinerator emissions. semanticscholar.org

Thermal Degradation of Precursor Compounds

PCDFs are readily formed during the thermal degradation of other chlorinated aromatic compounds, most notably polychlorinated biphenyls (PCBs) and chlorophenols. researchgate.net

From Polychlorinated Biphenyls (PCBs): The heating of PCBs, particularly in the presence of oxygen, can lead to the formation of PCDFs through intramolecular cyclization. This is a significant concern in accidents involving PCB-containing electrical equipment, such as transformer fires. epa.govnih.gov Laboratory studies have shown that heating PCBs can result in significant yields of PCDFs. researchgate.net The optimal temperature for PCDF formation from PCBs is around 675°C. epa.gov Specific reaction mechanisms have been identified:

Loss of ortho-H₂ : Two hydrogen atoms from adjacent ortho positions can be eliminated to form the furan (B31954) ring.

Loss of ortho-HCl : A hydrogen and a chlorine atom from adjacent ortho positions are eliminated. epa.gov

Loss of ortho-Cl₂ : Two chlorine atoms from adjacent ortho positions are eliminated.

Loss of HCl with chlorine shift : A mechanism involving the loss of HCl and a subsequent shift of a chlorine atom can also occur. For example, 2,3,5,6-tetrachlorobiphenyl (B164875) can degrade to form 1,2,4-trichlorodibenzofuran. epa.gov

Table 2: PCDF Formation from Thermal Degradation of PCBs

| Mechanism | Precursor Example | PCDF Product Example | Reference |

|---|---|---|---|

| Loss of ortho-HCl | 2,3,5,6-Tetrachlorobiphenyl | 1,2,4-Trichlorodibenzofuran | epa.gov |

| Oxygen atmosphere heating | Aroclor 1248 | PCDF mixture | epa.gov |

From Chlorophenols: The condensation of two chlorophenol molecules or a chlorophenol with a chlorobenzene (B131634) can lead to the formation of a pre-PCDF structure (a polychlorinated hydroxy-diphenyl ether), which can then cyclize to form a PCDF. This is a well-known formation pathway, particularly in the production of chlorophenol-based chemicals and during the combustion of waste containing these compounds. publications.gc.caresearchgate.net

Formation from Polychlorinated Biphenyls (PCBs)

Polychlorinated biphenyls (PCBs) are significant precursors to the formation of PCDFs, including this compound, particularly under thermal stress. psu.edu Laboratory pyrolysis experiments have demonstrated that heating PCBs can yield significant amounts of PCDFs. psu.edu The transformation of PCBs into PCDFs typically occurs through several general reaction routes at elevated temperatures, often around 600°C. psu.edu

The core reactions involved in the conversion of specific PCB congeners to PCDFs include:

Loss of an ortho-chlorine: A chlorine atom at an ortho position to the phenyl-phenyl bond is eliminated.

Loss of HCl with a 2,3-chlorine shift: This involves the elimination of a hydrogen and a chlorine atom, accompanied by the migration of another chlorine atom.

Loss of ortho-HCl: A hydrogen and a chlorine atom from adjacent ortho positions are removed. psu.edu

Loss of an ortho-hydrogen: A hydrogen atom at an ortho position is eliminated. psu.edu

These reactions are prominent in environments such as fires or explosions involving PCB-containing electrical equipment like transformers and capacitors. researchgate.net In such incidents, the incomplete combustion of PCBs leads to the formation of a range of PCDF congeners. psu.eduresearchgate.net

Formation from Chlorophenols and Derivatives

Chlorophenols and their derivatives are well-documented precursors to the formation of PCDFs through thermal condensation reactions. nih.govtandfonline.com Gas-phase reactions of chlorophenols, particularly in the presence of oxygen and at temperatures exceeding 340°C, can produce various PCDF isomers. nih.gov

The initial and critical step in this process is the formation of phenoxy radicals. nih.gov These highly reactive intermediates can then dimerize to form polychlorinated dihydroxybiphenyls (DOHB), which are key intermediates in PCDF synthesis. nih.gov The subsequent condensation of these DOHBs leads to the formation of PCDFs. nih.gov The specific substitution pattern of the initial chlorophenol, along with reaction temperature and oxygen concentration, heavily influences the resulting PCDF isomer distribution. nih.gov

| Precursor Type | Key Intermediates | Influencing Factors |

| Chlorophenols | Phenoxy radicals, Polychlorinated dihydroxybiphenyls (DOHB) | Temperature, Oxygen concentration, Chlorine substitution pattern |

Contributions from Other Chlorinated Precursors

Beyond PCBs and chlorophenols, other chlorinated aromatic compounds can also serve as precursors for PCDF formation. Chlorobenzenes, for example, have been shown to produce both PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs) during laboratory pyrolysis. psu.edu The dimerization of chlorinated aromatic compounds like chlorobenzene via radical mechanisms is a recognized pathway for PCDF formation. researchgate.net

Industrial processes that utilize these chemicals are potential sources of PCDFs in the environment. researchgate.net For example, the production of 1,4-dichlorobenzene (B42874) has been investigated as a source of PCDF contamination. researchgate.net

Reaction Mechanisms of Polychlorinated Dibenzofuran Formation

The formation of PCDFs from precursor compounds is governed by complex reaction mechanisms, which can occur in both the gas phase and on solid surfaces (heterogeneous reactions). murdoch.edu.au While gas-phase reactions involving the condensation of precursors like chlorophenols are significant, heterogeneous pathways are considered to contribute substantially to the total yield of PCDFs in combustion systems. nih.govmurdoch.edu.au

The fundamental mechanisms often involve radical reactions. In the case of chlorophenol precursors, the formation of phenoxy radicals is the initial step. nih.gov These radicals can then undergo dimerization. For PCB precursors, thermal stress can induce intramolecular cyclization, leading to the furan ring structure. psu.edu

| Formation Pathway | Key Characteristics |

| Gas-Phase Reactions | Involve the reaction of precursor molecules in the gaseous state, often initiated by the formation of radicals. |

| Heterogeneous Reactions | Occur on the surface of particles, such as fly ash in combustion systems, and are considered a major contributor to total PCDF yield. |

Environmental Occurrence and Distribution of 1,3,4 Trichlorodibenzofuran

Analytical Detection and Quantification in Environmental Compartments

The detection of 1,3,4-Trichlorodibenzofuran and other PCDFs in the environment requires sophisticated analytical methods due to their presence at trace concentrations within complex matrices. govinfo.gov Techniques such as high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS) are commonly employed for their quantification in environmental and biological samples. ontosight.aiontosight.ai Sample preparation is a critical and often extensive step, involving extraction and cleanup procedures to isolate the target compounds from interfering substances. govinfo.govnih.gov

Presence in Sediments and Aquatic Ecosystems

Sediments in aquatic environments act as a significant reservoir for PCDFs. govinfo.gov These compounds tend to adhere to particulate matter, eventually settling at the bottom of lakes and rivers where they can persist for many years. govinfo.gov

Specific research has identified this compound in aquatic sediments as a byproduct of microbial dechlorination. In anaerobic microcosms created with sediment from the Kymijoki River, the dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) was observed, proceeding mainly through the formation of this compound (TrCDF) and subsequently to 1,3-dichlorodibenzofuran (B1211248) (DiCDF). helsinki.ficore.ac.uk This demonstrates a natural pathway for the formation of this specific congener within contaminated sediments. While some trichlorodibenzofuran isomers show resistance to degradation by marine bacteria, highlighting their persistence, PCDFs in general are found in marine sediments and organisms. tandfonline.com

Occurrence in Atmospheric Emissions and Particulate Matter

Atmospheric emissions are a primary pathway for the distribution of PCDFs into the environment. unizg.hr Industrial activities and combustion processes release these compounds, which are often adsorbed onto dust particles and other particulate matter. bibliotekanauki.plmdpi.com In the atmosphere, PCDFs are present mostly as solid particles and to a lesser extent as vapor, allowing them to be transported over long distances before being deposited onto land and water through dry and wet sedimentation. govinfo.govunizg.hr

Studies of municipal waste incinerators show that PCDF formation can occur on fly ash within the post-combustion zones of boilers. nih.govtandfonline.comresearchgate.net The highest concentrations are often found at the end of the boiler system, indicating their presence in flue gases and on particulates being emitted. researchgate.net Iron and steel manufacturing are also identified as major sources of atmospheric PCDD/F pollution. unizg.hr

Detection in Biological Matrices and Foodstuffs (excluding human clinical trials)

Due to their lipophilic (fat-soluble) nature, PCDFs can bioaccumulate in living organisms and magnify through the food chain. ontosight.aiontosight.ai Exposure to this compound can occur through the ingestion of contaminated food. ontosight.ai

Food, particularly fatty foods of animal origin such as dairy products, meat, eggs, and fish, is considered the primary source of human exposure to PCDFs, accounting for approximately 95% of the total exposure. scholarsresearchlibrary.com The widespread presence of PCDFs in marine sediments and organisms contributes to this pathway. tandfonline.com Historic contamination events, such as the Yusho and Yu-Cheng incidents involving contaminated rice oil, demonstrated the capacity for certain PCDF congeners to accumulate in foodstuffs and subsequently in human tissues. govinfo.gov

Identification of Anthropogenic and Natural Sources of Polychlorinated Dibenzofurans

Polychlorinated dibenzofurans are not produced commercially but are formed as unintentional byproducts of various industrial and thermal processes. bibliotekanauki.plscholarsresearchlibrary.com Anthropogenic activities are the predominant source of these environmental contaminants. tpsgc-pwgsc.gc.ca

Industrial Processes as Sources (e.g., pulp and paper, metal refining)

Several industrial sectors have been identified as significant sources of PCDF emissions.

The pulp and paper industry , particularly mills that use chlorine for bleaching, can generate PCDFs. publications.gc.cafraunhofer.deresearchgate.net The reaction of chlorine with lignin (B12514952) and other phenolic compounds present in wood pulp leads to the formation of various chlorinated organic compounds, including PCDFs, which can be found in mill effluents and sludge. publications.gc.canih.gov

Metal smelting and refining are also major contributors to PCDF emissions. scholarsresearchlibrary.comwikipedia.org The production of base metals such as copper, aluminum, lead, and zinc can generate PCDFs, especially when using secondary (scrap) materials or processes involving chlorination. ifc.orgnih.gov Within the iron and steel industry, the sintering of iron ore is considered one of the most significant sources of PCDD/F emissions. unizg.hr The formation process, known as de-novo synthesis, can occur on fly ash, catalyzed by the presence of metals like copper. ifc.orgnih.gov

Industrial Sources of Polychlorinated Dibenzofurans (PCDFs)

| Industrial Sector | Process | Mechanism/Notes | References |

|---|---|---|---|

| Pulp and Paper | Chlorine bleaching of pulp | Reaction of chlorine with lignin and other phenolic compounds in wood pulp. | publications.gc.caresearchgate.netnih.gov |

| Metal Refining (Iron & Steel) | Iron ore sintering | Considered a major source of PCDD/F emissions in the metallurgical industry. | unizg.hr |

| Metal Refining (Base Metals) | Smelting of secondary materials (e.g., aluminum, lead) | De-novo synthesis on fly ash, often catalyzed by metals like copper. | ifc.orgnih.gov |

Waste Combustion and Accidental Fires

The thermal decomposition of organic matter in the presence of chlorine is a primary route for PCDF formation.

Waste combustion in municipal and industrial incinerators is a well-documented source of PCDFs. ontosight.aiontosight.aidiva-portal.org These compounds are formed during the combustion process and in post-combustion zones, where they can be found in flue gas and fly ash. nih.govtandfonline.com Incomplete or poorly controlled combustion, such as the open burning of waste, including at landfill sites, can also lead to significant PCDF emissions. pops.int

Accidental fires involving certain chlorinated materials can release high concentrations of PCDFs. Fires and explosions involving electrical equipment, such as transformers and capacitors containing polychlorinated biphenyls (PCBs), are known to produce significant amounts of PCDFs in the resulting soot. nih.govresearchgate.netepa.gov

Combustion and Fire-Related Sources of Polychlorinated Dibenzofurans (PCDFs)

| Source | Specific Event/Process | Mechanism/Notes | References |

|---|---|---|---|

| Waste Combustion | Municipal and industrial waste incineration | Formation in combustion and post-combustion zones on fly ash. | nih.govtandfonline.comdiva-portal.org |

| Accidental Fires | Fires involving PCB-containing electrical equipment | Thermal conversion of PCBs to PCDFs, found in high levels in soot. | nih.govresearchgate.net |

| Open Burning | Landfill fires, open burning of domestic waste and tires | Uncontrolled combustion leading to products of incomplete combustion, including PCDFs. | pops.int |

Legacy Contamination from Historical Industrial Activities

Legacy contamination from historical industrial activities is a significant source of this compound (1,3,4-TrCDF) and other polychlorinated dibenzofurans (PCDFs) in the environment. These compounds were often unintentional byproducts of various industrial processes.

One prominent example of such legacy contamination involves the use of chlorophenol-based wood preservatives. nih.gov Studies of sediments in the Kymijoki River in Finland have identified the historical use of a wood preservative, Ky-5, as a major source of PCDF contamination. helsinki.fi In these contaminated sediments, 1,3,4-TrCDF has been identified as a dechlorination product of more highly chlorinated dibenzofurans. helsinki.ficore.ac.uk Specifically, the anaerobic microbial dechlorination of 1,2,3,4-Tetrachlorodibenzofuran (1,2,3,4-TeCDF) present in the sediment leads to the formation of 1,3,4-TrCDF. helsinki.ficore.ac.uk This process is part of the natural breakdown of the complex mixture of PCDD/Fs found in the original preservative. The sediment congener profiles in the Kymijoki River were found to be similar to that of the Ky-5 wood preservative. helsinki.fi

The production of other chemicals, such as pentachlorophenol (B1679276) (PCP), a widely used biocide and insecticide, has also resulted in PCDF contamination. scirp.org Technical grade PCP products contain polychlorinated dibenzo-p-dioxins (PCDDs) and PCDFs as impurities formed during the manufacturing process. scirp.org Soil and sediment near sites that produced or used PCP are often contaminated with a characteristic profile of these compounds. scirp.org While the dominant congeners in PCP-related contamination are typically the higher chlorinated ones, the complex mixture can contribute to the environmental presence of various PCDF congeners through atmospheric deposition and other transport mechanisms. scirp.orgeeer.org

Industrial and municipal waste incineration are other historical and ongoing sources of PCDFs. aaqr.orggovinfo.gov Incomplete combustion of organic material in the presence of chlorine can generate a wide range of PCDF congeners. agriculture.gov.au The specific congener profile of emissions can vary depending on the type of incinerator and the composition of the waste. aaqr.org For instance, analysis of flue gas from hazardous waste incinerators has shown that PCDFs can be more abundant than PCDDs, with specific pentachlorinated congeners being major contributors. aaqr.org These emissions contribute to the deposition of PCDFs in surrounding soils and sediments. eeer.orgaaqr.org

The table below summarizes key historical industrial activities and their link to the environmental presence of PCDFs, including congeners like this compound.

| Industrial Activity | Primary Products/Processes | Related PCDF Contamination | Key Congeners Mentioned in Research |

| Wood Preservation | Use of chlorophenol-based preservatives (e.g., Ky-5) | Contamination of river sediments and downstream ecosystems. nih.govhelsinki.fi | This compound (as a dechlorination product), 1,2,3,4-Tetrachlorodibenzofuran. helsinki.ficore.ac.uk |

| Chemical Manufacturing | Production of Pentachlorophenol (PCP) | Soil and sediment contamination near production and use sites. scirp.org | Higher chlorinated PCDFs are often predominant. scirp.orgnih.gov |

| Waste Incineration | Municipal and industrial waste burning | Atmospheric emissions and subsequent deposition in soil and water. aaqr.orggovinfo.gov | Varied congener profiles, with some incinerators showing high proportions of pentachlorinated and hexachlorinated PCDFs. aaqr.org |

Spatial and Temporal Distribution Patterns of Polychlorinated Dibenzofurans

The spatial and temporal distribution of polychlorinated dibenzofurans (PCDFs) in the environment is complex, governed by source locations, transport pathways, and the physicochemical properties of the individual congeners.

Spatial Distribution

The spatial distribution of PCDFs is often characterized by higher concentrations near industrial and urban centers. mdpi.com Studies of river sediments have shown increasing PCDF concentrations from upstream urban areas to downstream industrial zones, confirming the impact of wastewater discharge from industrial activities. mdpi.com For example, in the Gulf of Finland, sediment cores revealed that the highest concentrations of PCDD/Fs were found in areas impacted by the Kymijoki River, which carried contaminants from the historical use of wood preservatives. nih.govacs.org The concentrations declined significantly with increasing distance from the river estuary. acs.org

In urban areas, PCDF distribution can be influenced by multiple sources, including waste incineration and traffic emissions. jeom.org A study in Shanghai found that the spatial distribution of PCDD/Fs in PM2.5 was linked to waste incineration in the winter and traffic emissions in the summer. jeom.org Similarly, analysis of soils in the Denver Front Range area indicated that PCDF profiles in a former industrial site (Rocky Mountain Arsenal) were distinct from surrounding areas, likely resulting from a mix of historical industrial activities on and near the site. nih.gov

The following table presents data from a study on the Liangshui River in Beijing, illustrating the spatial distribution of PCDD/Fs across different urban functional areas.

| Functional Urban Area | Number of Sites | PCDD/F Concentration Range (pg g⁻¹ dw) | Mean PCDD/F Concentration (pg g⁻¹ dw) |

| Urban Area | 5 | N/A | Lower than Suburb |

| Development Area | 5 | N/A | Slightly higher than Urban Area |

| Suburb | 17 | N/A | Highest among the three |

Data adapted from a study on surface sediments in the Liangshui River, which showed increasing trends from urban to suburban areas, attributed to industrial effluent. mdpi.com

Temporal Distribution

Temporal trend studies, often using dated sediment cores, have provided valuable insights into the history of PCDF pollution. In the Gulf of Finland, sediment cores showed that maximum PCDF concentrations occurred in the 1960s and 1970s, coinciding with the peak use of chlorophenol-based wood preservatives. nih.govacs.org Although concentrations in surface sediments have declined to 24-66% of these peak levels, the river continues to act as a significant source, demonstrating the long-term impact of legacy pollution. nih.govacs.org

Similarly, analysis of dietary intake of PCDD/Fs in China showed a significant decrease in exposure levels after 2007, which may reflect stricter controls on industrial emissions and waste incineration. nih.gov However, seasonal variations are also prominent. PCDF concentrations in PM2.5 in Shanghai were found to be significantly higher in winter than in summer, a pattern often linked to changes in atmospheric conditions and emission sources like heating. jeom.org

This historical decline is not uniform, and the persistence of these compounds means that they remain a long-term environmental concern. govinfo.gov

Advanced Analytical Methodologies for 1,3,4 Trichlorodibenzofuran Profiling

Sample Preparation and Extraction Techniques for Complex Matrices

The initial and one of the most critical stages in the analysis of 1,3,4-TCDF is the effective extraction of the analyte from the sample matrix, which can range from soil and sediment to biological tissues. The choice of extraction technique is paramount to achieving high recovery rates and minimizing the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a widely utilized technique for the isolation and concentration of PCDFs, including 1,3,4-TCDF, from aqueous samples. The principle of SPE involves passing a liquid sample through a solid sorbent material, which retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent. For non-polar compounds like 1,3,4-TCDF, reversed-phase sorbents such as C18-silica are commonly employed. The selection of the appropriate sorbent and elution solvent is critical for achieving high recovery and selectivity.

Liquid-Liquid Extraction (LLE) remains a fundamental and effective method for the extraction of 1,3,4-TCDF from various matrices, particularly those with high water content. This technique partitions the analyte between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of LLE is dependent on the partition coefficient of 1,3,4-TCDF in the chosen solvent system. Multiple extractions with fresh portions of the organic solvent are often performed to ensure quantitative recovery.

| Extraction Technique | Principle | Typical Sorbents/Solvents for PCDFs | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning of the analyte between a solid sorbent and a liquid sample. | C18-silica, Florisil®, Alumina, Carbon | High concentration factors, reduced solvent consumption, potential for automation. | Matrix effects can block the sorbent, requires careful method development. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Toluene, Hexane, Dichloromethane | High sample capacity, effective for complex matrices. | Can be labor-intensive, requires large volumes of organic solvents, potential for emulsion formation. |

Cleanup Procedures (e.g., Column Chromatography, Oxidative Cleanup)

Following extraction, the sample extract often contains a multitude of co-extracted compounds that can interfere with the subsequent analysis of 1,3,4-TCDF. Therefore, a rigorous cleanup step is essential to remove these interferences.

Column Chromatography is a cornerstone of PCDF analysis cleanup. Multi-layered silica (B1680970) columns, often impregnated with sulfuric acid and/or potassium hydroxide, are used to remove oxidizable and acidic/basic interferences. Alumina columns are effective in separating PCDFs from polychlorinated biphenyls (PCBs). Activated carbon columns are particularly valuable for fractionating planar molecules like PCDFs from non-planar interferences.

Oxidative Cleanup techniques can be employed to degrade certain types of interfering organic compounds while leaving the more resistant PCDFs intact. This can involve the use of strong oxidizing agents. However, the conditions must be carefully controlled to avoid degradation of the target analyte, 1,3,4-TCDF.

| Cleanup Procedure | Principle | Common Reagents/Materials | Target Interferences Removed |

| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Silica gel (acid/base modified), Alumina, Florisil®, Activated Carbon | Lipids, pigments, PCBs, other chlorinated compounds. |

| Oxidative Cleanup | Chemical degradation of interfering substances. | Strong oxidizing agents (e.g., potassium permanganate) | Polycyclic aromatic hydrocarbons (PAHs), other easily oxidizable organic matter. |

Chromatographic Separation and Detection Technologies

The complexity of environmental and biological samples, which may contain numerous PCDF isomers, demands high-resolution separation techniques coupled with highly specific and sensitive detectors for the unambiguous identification and quantification of 1,3,4-TCDF.

High-Resolution Gas Chromatography (HRGC) for Isomer Separation

High-Resolution Gas Chromatography (HRGC) is the definitive technique for the separation of PCDF congeners. Capillary columns with specific stationary phases are used to achieve the necessary resolution to separate 1,3,4-TCDF from its isomers. The choice of the stationary phase is critical, with 5% phenyl-methylpolysiloxane (e.g., DB-5) and more polar phases being commonly used. The temperature program of the gas chromatograph is carefully optimized to maximize the separation of the various TCDF isomers.

Typical HRGC Columns for PCDF Isomer Separation

| Stationary Phase | Polarity | Key Separation Characteristics |

|---|---|---|

| 5% Phenyl-methylpolysiloxane | Low to mid | Good general-purpose column for PCDF analysis, provides separation based on boiling point and polarity. |

| 50% Phenyl-methylpolysiloxane | Mid to high | Offers different selectivity for closely eluting isomers compared to less polar phases. |

Mass Spectrometry (MS) Applications

Mass spectrometry is the primary detection method for PCDFs due to its high sensitivity and specificity.

High-Resolution Mass Spectrometry (HRMS) , operating at a resolving power of 10,000 or greater, is essential for the definitive identification and quantification of 1,3,4-TCDF. HRMS allows for the measurement of the exact mass of the molecular ion of 1,3,4-TCDF, which helps to differentiate it from other co-eluting compounds with the same nominal mass but different elemental compositions. Isotope dilution, using a ¹³C-labeled internal standard of 1,3,4-TCDF, is the preferred method for quantification as it corrects for variations in extraction efficiency and instrument response. The characteristic isotope cluster of chlorine atoms in the 1,3,4-TCDF molecule provides an additional layer of confirmation for its identification.

Key HRMS Parameters for 1,3,4-TCDF Analysis

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Ionization Mode | Electron Ionization (EI) | Provides characteristic fragmentation patterns and a strong molecular ion. |

| Mass Resolution | ≥ 10,000 | To achieve mass accuracy for unambiguous identification. |

| Monitored Ions (m/z) | Molecular ions of native and ¹³C-labeled 1,3,4-TCDF | For quantification and confirmation based on isotope ratios. |

| Quantification Method | Isotope Dilution | For accurate and precise quantification, correcting for analytical variability. |

Electron Ionization (EI) and Negative Chemical Ionization (NCI) Mass Spectrometry

Electron Ionization (EI) and Negative Chemical Ionization (NCI) are two common ionization techniques used in the mass spectrometric analysis of 1,3,4-Trichlorodibenzofuran.

Electron Ionization (EI): This hard ionization technique involves bombarding the analyte molecules with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. For this compound, the molecular ion cluster, with its distinct isotopic pattern due to the presence of three chlorine atoms, is a primary identifier. Common fragmentation pathways for PCDFs under EI include the sequential loss of chlorine atoms (Cl) and carbon monoxide (CO), providing structural information. While EI is robust and provides reproducible spectra for library matching, its extensive fragmentation can sometimes lead to a diminished molecular ion peak, which is crucial for quantification.

Negative Chemical Ionization (NCI): NCI is a softer ionization technique that is particularly well-suited for electrophilic compounds like chlorinated dibenzofurans. In NCI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source, creating a plasma of reagent gas ions and thermal electrons. Analyte molecules can capture these thermal electrons to form negative molecular ions ([M]⁻) or undergo other ion-molecule reactions. NCI is known for its high sensitivity and selectivity for halogenated compounds. For this compound, NCI typically produces an abundant molecular ion with less fragmentation compared to EI. This makes NCI highly advantageous for trace-level quantification, as it concentrates the ion current in the molecular ion cluster.

| Ionization Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |

| Electron Ionization (EI) | High-energy electrons ionize the molecule, causing fragmentation. | Characteristic fragmentation patterns aid in structural elucidation. | Can result in a weak molecular ion, impacting sensitivity for quantification. |

| Negative Chemical Ionization (NCI) | Electron capture by the analyte molecule. | High sensitivity and selectivity for halogenated compounds, strong molecular ion signal. | Less fragmentation, providing less structural information compared to EI. |

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Tandem mass spectrometry (MS/MS) is a powerful technique that significantly enhances the selectivity of PCDF analysis, which is critical for differentiating isomers and reducing background interference. In MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.

This technique, often performed on triple quadrupole or ion trap mass spectrometers, allows for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). By monitoring specific precursor-to-product ion transitions, the signal-to-noise ratio is dramatically improved, enabling the detection and quantification of this compound at very low concentrations, even in complex environmental or biological samples. The fragmentation patterns in MS/MS, such as the loss of a chlorine atom followed by the loss of carbon monoxide (M⁺ → [M-Cl]⁺ → [M-Cl-CO]⁺), provide a higher degree of confirmation for the analyte's identity.

Isomer-Specific Quantification Strategies and Reference Standards

The environmental and toxicological assessment of PCDFs requires isomer-specific quantification, as the toxicity of different congeners can vary significantly. For this compound, this means distinguishing it from other trichlorodibenzofuran isomers.

The gold standard for the quantification of PCDFs is isotope dilution mass spectrometry . This method involves spiking the sample with a known amount of an isotopically labeled internal standard, typically a ¹³C-labeled analogue of the target analyte (e.g., ¹³C₁₂-1,3,4-Trichlorodibenzofuran). The labeled standard behaves almost identically to the native analyte throughout the extraction, cleanup, and analysis processes. By measuring the ratio of the response of the native analyte to the labeled internal standard, accurate quantification can be achieved, correcting for any losses during sample preparation and for variations in instrument response.

The availability of high-purity reference standards is paramount for accurate isomer-specific quantification. Certified reference materials (CRMs) for this compound and its isotopically labeled counterparts are available from commercial suppliers. These standards are used for instrument calibration and for the preparation of spiking solutions in the isotope dilution method. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides essential chemical and physical data for this compound, which aids in its identification.

| Strategy/Component | Description | Importance for this compound Analysis |

| Isotope Dilution Mass Spectrometry | Addition of a known amount of an isotopically labeled internal standard to the sample. | Corrects for analyte loss during sample preparation and analysis, ensuring high accuracy and precision in quantification. |

| Reference Standards | High-purity, certified native and isotopically labeled standards of this compound. | Essential for instrument calibration, positive identification, and as internal standards in isotope dilution analysis. |

| Certified Reference Materials (CRMs) | Materials with certified concentrations of target analytes in a specific matrix. | Used for method validation and quality control to ensure the reliability of analytical results. |

Emerging Analytical Techniques and Automation in PCDF Analysis

The field of PCDF analysis is continuously evolving, with a focus on increasing throughput, improving sensitivity, and reducing analytical costs and environmental impact.

Emerging Analytical Techniques:

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): This technique provides significantly enhanced chromatographic resolution compared to conventional single-column GC. By employing two columns with different stationary phases, GCxGC can separate complex mixtures of PCDF isomers that may co-elute on a single column. When coupled with a fast-acquisition mass spectrometer like a time-of-flight (TOF) instrument, GCxGC offers a powerful tool for detailed PCDF profiling.

High-Resolution Mass Spectrometry (HRMS): While traditionally used for PCDF analysis, recent advancements in HRMS instrumentation, such as Orbitrap and TOF mass spectrometers, offer improved sensitivity, mass accuracy, and resolution. This allows for more confident identification of analytes and can help to resolve isobaric interferences.

Automation in PCDF Analysis: The sample preparation for PCDF analysis is often laborious and time-consuming. To address this, there is a growing trend towards the automation of sample cleanup . Automated systems can perform multi-step cleanup procedures, including solid-phase extraction (SPE) and column chromatography, with high precision and reproducibility. These systems reduce manual labor, minimize the use of solvents, and decrease the risk of sample contamination, leading to higher sample throughput and more reliable results. Automated cleanup systems are particularly beneficial for routine monitoring of a large number of samples for PCDFs.

| Technique/Approach | Description | Benefit for PCDF Analysis |

| Comprehensive Two-Dimensional Gas Chromatography (GCxGC) | Utilizes two chromatographic columns with different selectivities for enhanced separation. | Improved resolution of complex isomer mixtures. |

| Advanced High-Resolution Mass Spectrometry (HRMS) | Instruments like Orbitrap and TOF-MS provide high mass accuracy and resolution. | Increased confidence in identification and reduction of interferences. |

| Automated Sample Cleanup | Robotic systems for performing extraction and cleanup steps. | Increased throughput, reduced solvent consumption, and improved reproducibility. |

Environmental Fate and Transformation Pathways of 1,3,4 Trichlorodibenzofuran

Degradation Mechanisms in Environmental Media

The degradation of 1,3,4-TrCDF in the environment occurs through several mechanisms, including microbial degradation under both anaerobic and aerobic conditions, as well as photodegradation.

Under anaerobic conditions, such as those found in submerged sediments, reductive dechlorination is a significant degradation pathway for polychlorinated dibenzofurans. This process involves the sequential removal of chlorine atoms from the aromatic rings, which is mediated by anaerobic microorganisms. frtr.goverwiki.net For 1,3,4-TrCDF, this process can lead to the formation of less chlorinated dibenzofurans.

Research on contaminated sediments from the Kymijoki River in Finland has provided specific insights into these pathways. In anaerobic microcosms, the dechlorination of 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-TeCDF) was observed to proceed primarily through the formation of 1,3,4-TrCDF. nih.gov This intermediate was then further dechlorinated to 1,3-dichlorodibenzofuran (B1211248) (1,3-DiCDF). nih.gov This indicates that indigenous microorganisms in contaminated sediments possess the capability to dechlorinate 1,3,4-TrCDF. nih.gov The process of reductive dechlorination is crucial as it typically reduces the toxicity of the PCDF congeners.

Table 1: Reductive Dechlorination Pathway of a PCDF Congener Involving 1,3,4-TrCDF

| Precursor Compound | Intermediate Product | Final Product Example | Environment | Reference |

|---|

In aerobic environments, microbial communities can degrade PCDFs through oxidative pathways. Bacteria equipped with angular dioxygenases are capable of attacking the aromatic rings of these compounds. elsevierpure.comnih.gov Strains like Sphingomonas wittichii RW1 are known to initiate the catabolism of dibenzofurans and some chlorinated dibenzofurans by introducing two hydroxy functions, leading to ring cleavage. nih.gov

The degradation process for trichlorinated dibenzofurans involves the enzymatic conversion of the parent compound into chlorinated catechols or salicylic (B10762653) acids. elsevierpure.comnih.gov For instance, certain bacteria can transform 2-chlorodibenzofuran (B1219818) into 5-chlorosalicylic acid. elsevierpure.comnih.gov While specific studies on the aerobic degradation of the 1,3,4-isomer are limited, the degradation of other trichlorinated congeners suggests that microbial communities can mineralize these compounds, breaking them down into less harmful substances. elsevierpure.comnih.gov Fungi, such as the white-rot fungus Phlebia lindtneri, have also been shown to biotransform trichloro- and tetrachlorodibenzo-p-dioxins into hydroxylated and methoxylated compounds, indicating another potential aerobic degradation pathway for related PCDF compounds. nih.gov

Photodegradation, or photolysis, is a major abiotic process that contributes to the transformation of PCDFs in the environment, particularly in water and the atmosphere. nih.gov This process involves the absorption of ultraviolet (UV) light, which can lead to the cleavage of carbon-chlorine bonds and the removal of chlorine atoms. nih.gov

Persistence and Bioaccumulation Potential in Ecosystems

PCDFs are recognized as persistent organic pollutants (POPs) due to their resistance to degradation and their tendency to accumulate in ecosystems. nih.govfrontiersin.org The persistence of a specific PCDF congener is related to its chemical structure, particularly the number and position of chlorine atoms. epa.gov Generally, persistence increases with the degree of chlorination. epa.gov

Due to their lipophilic (fat-loving) nature, PCDFs have a high potential for bioaccumulation. They tend to partition from water and soil into the fatty tissues of organisms. epa.gov This leads to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

Studies on the polychaete Hediste diversicolor have shown that these organisms can accumulate PCDFs from sediments. frontiersin.org However, the bioaccumulation potential can vary between different congeners, with some evidence suggesting that less chlorinated congeners may be accumulated more efficiently than their more highly chlorinated counterparts. frontiersin.org The Biota-Sediment Accumulation Factors (BSAFs) for PCDFs are generally lower than those for other organochlorine compounds like PCBs, but accumulation still represents a significant environmental concern. frontiersin.org

Table 2: Properties Related to Persistence and Bioaccumulation of PCDFs

| Property | General Trend with Increasing Chlorination | Implication for 1,3,4-TrCDF | Reference |

|---|---|---|---|

| Persistence | Increases | Moderately persistent | epa.gov |

| Lipophilicity (Fat Solubility) | Increases | High | epa.gov |

| Bioaccumulation Potential | Generally high, but complex | Significant potential for accumulation in organisms | frontiersin.orgepa.gov |

Interconversion and Transformation Products of Polychlorinated Dibenzofurans

During degradation processes, 1,3,4-TrCDF can be both a product of the transformation of more highly chlorinated furans and a precursor to less chlorinated ones. As noted, the anaerobic dechlorination of 1,2,3,4-TeCDF yields 1,3,4-TrCDF. nih.gov Subsequent dechlorination of 1,3,4-TrCDF results in the formation of dichlorodibenzofurans, such as 1,3-DiCDF. nih.gov

Under aerobic conditions, the transformation products are different. The enzymatic attack by dioxygenases leads to ring-cleavage and the formation of chlorinated derivatives of salicylic acid or catechol. elsevierpure.comnih.gov For example, the aerobic biotransformation of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) by S. wittichii RW1 yields 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. researchgate.net Similar metabolic products can be expected from the aerobic degradation of trichlorodibenzofurans. Fungal metabolism can also produce hydroxylated and methoxylated transformation products. nih.gov

Factors Influencing Degradation Rates

The rate at which 1,3,4-TrCDF degrades in the environment is influenced by a variety of site-specific factors.

Microbial Community: The presence and activity of specific microbial populations capable of either anaerobic dechlorination or aerobic degradation are paramount. In Kymijoki River sediments, the extent of dechlorination was directly correlated with the levels of existing PCDF contamination, suggesting that the native microbial communities had adapted to these pollutants. nih.gov

Chlorination Pattern: The number and position of chlorine atoms on the dibenzofuran (B1670420) structure significantly affect its susceptibility to microbial attack. nih.gov Aerobic biodegradation, for instance, generally decreases with an increasing number of chlorine substituents. nih.gov

Temperature and pH: Like most biological processes, microbial degradation of PCDFs is sensitive to temperature and pH. Optimal conditions can significantly enhance degradation rates. For example, the degradation of another chlorinated pesticide, chlorpyrifos, by a fungal strain was found to be optimal at 26.8°C and a pH of 6.5. plos.org

Availability of Other Substrates: In anaerobic environments, the presence of suitable electron donors is necessary to sustain reductive dechlorination. erwiki.net In aerobic cometabolism, the presence of a primary growth substrate can sometimes inhibit the degradation of the target pollutant. researchgate.net

Table 3: Summary of Factors Affecting Degradation of 1,3,4-TrCDF

| Factor | Influence on Degradation Rate | Example | Reference |

|---|---|---|---|

| Microbial Community | Presence of adapted microbes increases degradation. | Higher activity in more contaminated sediments. | nih.gov |

| Chlorination Pattern | Affects susceptibility to enzymatic attack. | Degradation of some PCDDs depends on substitution patterns. | nih.gov |

| Temperature | Optimal temperatures enhance microbial activity. | Fungal degradation of a pesticide was optimal at 26.8°C. | plos.org |

| pH | Optimal pH ranges support enzymatic processes. | Fungal degradation of a pesticide was optimal at pH 6.5. | plos.org |

| Substrate Availability | Required for microbial metabolism (electron donors, co-substrates). | Reductive dechlorination requires an electron donor. | erwiki.net |

Compound Reference Table

| Compound Name | Abbreviation |

|---|---|

| 1,3,4-Trichlorodibenzofuran | 1,3,4-TrCDF |

| 1,2,3,4-Tetrachlorodibenzofuran | 1,2,3,4-TeCDF |

| 1,3-Dichlorodibenzofuran | 1,3-DiCDF |

| 2-Chlorodibenzofuran | 2-CDF |

| 3,4,5,6-Tetrachlorocatechol | |

| 5-Chlorosalicylic acid | |

| Polychlorinated Biphenyls | PCBs |

| Polychlorinated Dibenzofurans | PCDFs |

| Polychlorinated dibenzo-p-dioxins | PCDDs |

| 1,2,3,4-Tetrachlorodibenzo-p-dioxin | 1,2,3,4-TCDD |

| 2-Methoxy-3,4,5,6-tetrachlorophenol |

Computational and Theoretical Investigations of 1,3,4 Trichlorodibenzofuran and Polychlorinated Dibenzofurans

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of PCDFs. These methods allow for the detailed examination of individual congeners, providing a basis for understanding their relative stabilities, reactivities, and potential toxicities.

Prediction of Energetic and Geometric Properties

Quantum chemical methods have been systematically applied to predict the energetic and geometric properties of the entire class of 135 PCDF congeners. nih.govmdpi.com By employing methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and various DFT functionals (like B3LYP) with appropriate basis sets (e.g., 6-311++G(d,p), cc-pVTZ), researchers can calculate key thermodynamic and structural parameters. nih.govmdpi.com

For a specific congener like 1,3,4-trichlorodibenzofuran, these calculations would yield optimized molecular geometries, including bond lengths and angles. Energetic properties such as the electronic energy, enthalpy, entropy, and Gibbs free energy can also be determined. nih.gov These computed values are fundamental to understanding the molecule's behavior and persistence in various environments.

| Computational Method | Basis Set | Predicted Properties | Reference |

|---|---|---|---|

| Hartree-Fock (HF) | 6-311++G(d,p) | Energetic and geometric properties | nih.gov |

| Density Functional Theory (B3LYP) | 6-311++G(d,p) | Energetic and geometric properties | nih.gov |

| Møller–Plesset perturbation theory (MP2) | cc-pVTZ | Energetic and geometric properties | nih.gov |

Analysis of Relative Stability and Planarity of Congeners

Planarity is another crucial geometric property, as it is often linked to the toxicity of dioxin-like compounds. nih.govresearchgate.net While most PCDF congeners are predicted to be planar, some with specific chlorine substitution patterns that induce significant steric strain may exhibit deviations from planarity. nih.gov For this compound, computational models would predict a largely planar structure due to the lack of significant steric hindrance at the "peri" positions (positions 4 and 6, or 1 and 9).

Molecular Orbital and Electronic Structure Analysis

The electronic structure of PCDFs, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into their chemical reactivity and potential for undergoing chemical reactions. nih.govtandfonline.com The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.govirjweb.commdpi.com

For this compound, the distribution and energies of these frontier orbitals would be influenced by the electron-withdrawing nature of the chlorine atoms and their positions on the dibenzofuran (B1670420) backbone. These calculations are essential for understanding the molecule's susceptibility to nucleophilic or electrophilic attack, which is relevant to its environmental degradation pathways. nih.gov Studies on other PCDFs have shown that these molecular orbital energies are important descriptors in explaining their biological activity. nih.gov

| Electronic Property | Significance | Reference |

|---|---|---|

| HOMO Energy | Relates to the ability to donate an electron (nucleophilicity). | nih.govtandfonline.com |

| LUMO Energy | Relates to the ability to accept an electron (electrophilicity). | nih.govtandfonline.com |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | nih.govirjweb.commdpi.com |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are particularly valuable for predicting the properties of untested chemicals like many PCDF congeners, thereby reducing the need for extensive experimental testing.

Development of Predictive Models for Physicochemical Parameters (e.g., lipophilicity)

QSAR/QSPR models have been developed to predict important physicochemical properties of PCDFs, such as lipophilicity (often represented by the octanol-water partition coefficient, Kow). tandfonline.com Lipophilicity is a key parameter that influences the environmental fate and bioaccumulation potential of these compounds. nih.govub.edu

The development of these predictive models involves calculating a variety of molecular descriptors for a set of PCDF congeners with known experimental data. tandfonline.com These descriptors, which can be constitutional, topological, or quantum-chemical, are then used to build a mathematical model that can predict the property of interest for other congeners, including this compound.

Investigation of Molecular Descriptors and Their Contributions to Compound Characteristics

A crucial aspect of QSAR/QSPR studies is the identification of molecular descriptors that best correlate with the property being modeled. researchgate.net For PCDFs, a wide range of descriptors has been investigated, including those derived from quantum chemical calculations. nih.govtandfonline.comresearchgate.net

Commonly used descriptors include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and polarizability. tandfonline.comresearchgate.net

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule. tandfonline.com

Geometric Descriptors: Molecular surface area and volume. nih.gov

Studies have shown that for PCDFs, electronic descriptors such as polarizability and molecular orbital energies are often significant in predicting their properties and biological activities. nih.govresearchgate.net For this compound, its specific set of descriptor values would determine its predicted physicochemical properties and potential biological activity based on these established QSAR models.

| Descriptor Type | Examples | Relevance | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Polarizability | Chemical reactivity, intermolecular interactions | tandfonline.comresearchgate.net |

| Topological | Connectivity indices | Molecular branching and size | tandfonline.com |

| Geometric | Molecular surface area, Molecular volume | Molecular size and shape, interactions with biological receptors | nih.gov |

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Computational and theoretical methods, particularly molecular modeling and docking simulations, are pivotal in elucidating the interactions between polychlorinated dibenzofurans (PCDFs), including this compound, and their primary biological target, the Aryl Hydrocarbon Receptor (AhR). nih.govnih.gov These in silico techniques provide detailed insights into the binding mechanisms at a molecular level, complementing experimental data and helping to predict the binding affinities of various PCDF congeners.

The AhR is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of proteins. nih.govnih.gov The binding of a ligand, such as a PCDF, occurs within a specific pocket in the ligand-binding domain (LBD) of the receptor, which is located in the PAS B region. nih.govmdpi.com This binding event is a critical first step that leads to a series of conformational changes in the receptor. Upon ligand binding, the AhR complex translocates from the cytoplasm into the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) protein. nih.govnih.govnih.gov

Due to the challenges in crystallizing the AhR LBD, researchers heavily rely on homology models. nih.govnih.gov These models are constructed using the known crystal structures of related proteins, such as the hypoxia-inducible factor 2α (HIF-2α), as templates. nih.gov The reliability of these models is often validated by comparing predicted binding affinities of a set of known ligands with their experimentally determined values and through site-directed mutagenesis studies. nih.govnih.gov

Molecular docking simulations are then employed to predict the preferred orientation and conformation of a ligand, like this compound, when it binds to the AhR's LBD. nih.govnih.gov These simulations calculate the binding energy to estimate the affinity of the ligand for the receptor. nih.gov The primary interactions governing the binding of PCDFs to the AhR LBD are hydrophobic interactions and hydrogen bonds. nih.gov The planar structure of the PCDF molecule fits into a hydrophobic cavity within the receptor, and specific amino acid residues within this pocket are crucial for stabilizing the ligand-receptor complex. bohrium.com

Studies have identified several key amino acid residues in the binding pocket of the mouse AhR that are important for ligand binding. Although direct data for this compound is not extensively detailed in readily available literature, analysis of related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other PCDFs provides a strong model for its interaction. nih.govnih.gov

Table 1: Key Amino Acid Residues in Mouse AhR Ligand-Binding Domain Involved in Ligand Interaction

| Residue | Role in Binding |

|---|---|

| Phe281 | Forms part of a small hydrophobic cleft accommodating the ligand. nih.gov |

| His285 | Involved in the central binding pocket surrounding the ligand. nih.gov |

| Leu309 | Contributes to the hydrophobic environment of the binding cleft. nih.gov |

| Cys327 | Lines the middle of the binding pocket. nih.gov |

| Met334 | Lines the middle of the binding pocket. nih.gov |

| Leu347 | Part of the small hydrophobic cleft. nih.gov |

| Ala375 | A key residue in the central binding pocket. nih.govbohrium.com |

This table is based on computational models and mutagenesis studies of the Aryl Hydrocarbon Receptor, primarily with ligands other than this compound, but the principles of interaction are general to the PCDF class.

Further computational analysis is performed using Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA). nih.gov These models are used to correlate the structural features of a series of compounds with their binding affinities. nih.govnih.gov By aligning the docked conformations of multiple PCDF congeners, CoMFA can generate a statistical model that highlights which molecular properties (e.g., size, shape, electrostatic fields) are critical for high-affinity binding to the AhR. nih.gov Such models have demonstrated good predictive power, indicating that molecular size, shape profiles, polarizability, and electropological states of the compounds are related to their binding affinities to the AhR. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor interaction. bohrium.com These simulations model the movement of atoms in the complex over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the receptor's binding pocket. bohrium.com This approach helps to understand how different ligands can induce distinct conformational changes in the AhR, which may influence the subsequent biological response.

Mechanistic Research on Molecular Interactions of 1,3,4 Trichlorodibenzofuran Excluding Toxicological Outcomes

Aryl Hydrocarbon Receptor (AhR) Binding Affinity Studies

The primary initiating event for the biological activity of many PCDF congeners is their binding to the cytosolic Aryl Hydrocarbon Receptor (AhR). nih.govacs.org The affinity of this binding is a key determinant of a congener's potential to elicit downstream molecular events. nih.gov

Quantitative structure-activity relationship (QSAR) studies have firmly established that high-affinity binding of PCDF congeners to the AhR is dependent on a specific molecular geometry and chlorination pattern. nih.govnih.gov The most critical structural feature for high-affinity binding is the presence of chlorine atoms at the lateral positions—carbons 2, 3, 7, and 8. nih.gov These substituents create a planar-like structure that fits within the ligand-binding pocket of the AhR, promoting a stable interaction. nih.gov

1,3,4-Trichlorodibenzofuran lacks the complete 2,3,7,8-substitution pattern. Specifically, it has chlorine atoms at positions 1, 3, and 4, but lacks substitution at the crucial lateral 2, 7, and 8 positions. Based on established structure-activity relationships, the absence of this lateral chlorination pattern predicts a very low binding affinity for the AhR. nih.gov Its affinity is expected to be several orders of magnitude lower than that of the highly potent 2,3,7,8-Tetrachlorodibenzofuran (2,3,7,8-TCDF). nih.gov This low affinity is a direct result of the suboptimal fit within the receptor's binding domain, leading to a less stable ligand-receptor complex.

| Compound Name | Chlorine Positions | 2,3,7,8-Lateral Substitution | Predicted AhR Binding Affinity |

|---|---|---|---|

| This compound | 1, 3, 4 | Partial (position 3 only) | Very Low |

| 2,3,7,8-Tetrachlorodibenzofuran | 2, 3, 7, 8 | Complete | High |

The stability of the ligand-AhR complex is crucial for its subsequent translocation to the nucleus and activation of gene transcription. High-affinity ligands like 2,3,7,8-TCDD induce a conformational change in the AhR, leading to the dissociation of chaperone proteins and the formation of a stable, DNA-binding heterodimer with the AhR Nuclear Translocator (ARNT) protein.

For ligands with very low affinity, such as this compound, the interaction with the AhR is predicted to be transient and weak. This results in a conformationally unstable complex that is unlikely to efficiently trigger the downstream conformational changes required for receptor activation. The reduced stability of the complex means that the dissociation rate of the ligand from the receptor is high, and the formation of a functional AhR/ARNT transcription factor complex is a rare event.

Influence on Gene Expression Pathways (focus on induction mechanisms, not adverse effects)

The canonical pathway of AhR activation involves the binding of the ligand-AhR/ARNT complex to specific DNA sequences known as Dioxin Responsive Elements (DREs) in the promoter regions of target genes. nih.gov This interaction initiates the transcription of a battery of genes, most notably those involved in xenobiotic metabolism, such as Cytochrome P450 1A1 (CYP1A1). nih.gov

The potency of a PCDF congener to induce gene expression, such as CYP1A1, is directly correlated with its AhR binding affinity. nih.govnih.gov Congeners that bind with high affinity are potent inducers of these genetic pathways. Conversely, this compound, due to its predicted very low binding affinity for the AhR, is expected to be a very weak or inactive inducer of AhR-mediated gene expression. To achieve any significant level of gene induction, concentrations of this compound would need to be orders of magnitude higher than those required for potent congeners like 2,3,7,8-TCDF. nih.gov The induction mechanism remains the same—via the AhR/ARNT/DRE pathway—but the initiating step (AhR binding) is highly inefficient for this congener, making it a poor activator of the pathway.

| Structural Feature | AhR Binding Affinity | Gene Induction Potency (e.g., CYP1A1) | Example Congener |

|---|---|---|---|

| 2,3,7,8-Lateral Chlorination | High | High | 2,3,7,8-TCDF |

| Non-2,3,7,8-Lateral Chlorination | Very Low | Very Low / Negligible | This compound |

Biochemical Transformation and Metabolic Pathways (excluding human health effects)

The metabolism of PCDFs is a critical factor in their biological persistence and is highly dependent on the congener's specific chlorine substitution pattern. The biotransformation is primarily mediated by cytochrome P450 monooxygenases. A key structural requirement for metabolism is the presence of two adjacent, unsubstituted carbon atoms on one of the benzene (B151609) rings. These vicinal hydrogens provide a site for enzymatic attack, typically hydroxylation, which is the initial step in rendering the molecule more water-soluble for subsequent excretion.

The highly toxic 2,3,7,8-substituted congeners are notoriously resistant to metabolism precisely because their lateral chlorine atoms block these potential sites of enzymatic oxidation. nih.gov In stark contrast, non-2,3,7,8-substituted congeners like this compound are generally more susceptible to biotransformation. nih.gov

This compound has several pairs of adjacent unsubstituted carbon atoms (C6-C7, C7-C8, C8-C9, and C2-H), making it a probable substrate for cytochrome P450 enzymes. The metabolic pathway is predicted to proceed via the following steps:

Hydroxylation: A cytochrome P450 enzyme introduces a hydroxyl (-OH) group onto the dibenzofuran (B1670420) ring at one of the unsubstituted positions.

Conjugation: The resulting hydroxylated metabolite can then undergo Phase II conjugation reactions, such as glucuronidation or sulfation, which further increases its water solubility.

Elimination: The polar conjugate is then more readily eliminated from the organism.

This susceptibility to metabolism explains the low biological persistence of non-2,3,7,8-substituted PCDFs compared to their toxic, laterally-substituted counterparts. nih.gov

Congener Specific Analysis and Isomer Profiling of Polychlorinated Dibenzofurans

Importance of Isomer Identification in Environmental and Source Apportionment Studies

The precise identification of individual PCDF isomers is crucial for comprehensive environmental assessment and effective source apportionment. Different PCDF congeners exhibit varying degrees of persistence, bioaccumulation potential, and transport in the environment. scielo.br Consequently, analyzing the total concentration of a homologous group, such as trichlorodibenzofurans, without identifying the specific isomers, can lead to an incomplete understanding of the environmental impact.

Isomer-specific analysis allows scientists to create a detailed "fingerprint" of PCDF contamination in an environmental sample. This congener profile provides valuable information for identifying the origin of the contamination, as different sources are known to produce characteristic patterns of PCDF isomers. By comparing the congener profile of a sample to the known profiles of various emission sources, researchers can trace the pollution back to its point of origin, a process known as source apportionment.

Furthermore, the environmental fate and transport of PCDFs are influenced by the specific properties of each isomer. scielo.br For instance, less chlorinated congeners tend to be more volatile and may be transported over longer distances in the atmosphere, while more highly chlorinated congeners are more likely to adsorb to soil and sediment particles. scielo.br Therefore, isomer identification is essential for accurately modeling the environmental distribution and persistence of these compounds.

Comparison of 1,3,4-Trichlorodibenzofuran with Other Tri- and Higher-Chlorinated Dibenzofurans

This compound is one of 28 possible trichlorodibenzofuran (TriCDF) isomers. Its environmental behavior and significance can be better understood by comparing its properties to other TriCDF isomers and to PCDF congeners with a higher degree of chlorination.

Physicochemical Properties:

The physicochemical properties of PCDF congeners, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), are strongly influenced by the number and position of chlorine atoms. Generally, as the degree of chlorination increases, water solubility and vapor pressure decrease, while the Kow, an indicator of lipophilicity and bioaccumulation potential, increases. scielo.brnih.gov This means that higher-chlorinated dibenzofurans are less likely to be found dissolved in water or in the vapor phase in the atmosphere and have a greater tendency to partition into fatty tissues of organisms and organic matter in soil and sediment. scielo.br

While specific experimental data for this compound is limited, general trends for trichlorodibenzofurans can be inferred. As a trichlorinated congener, this compound would be expected to be more volatile and have a higher water solubility compared to tetra-, penta-, hexa-, hepta-, and octachlorinated dibenzofurans. Conversely, its potential for bioaccumulation would be lower than that of the more highly chlorinated congeners.

Interactive Data Table: General Physicochemical Trends of PCDF Homologue Groups

| Homologue Group | Number of Chlorine Atoms | General Water Solubility | General Vapor Pressure | General Log Kow |

| Trichlorodibenzofurans | 3 | Higher | Higher | Lower |

| Tetrachlorodibenzofurans | 4 | |||

| Pentachlorodibenzofurans | 5 | |||

| Hexachlorodibenzofurans | 6 | |||

| Heptachlorodibenzofurans | 7 | |||

| Octachlorodibenzofuran | 8 | Lower | Lower | Higher |

Note: This table illustrates general trends. Specific values for individual isomers within a homologue group can vary.

Environmental Occurrence:

The relative abundance of this compound in environmental samples is dependent on the specific sources of contamination. In general, emissions from sources such as municipal solid waste incinerators and industrial processes contain complex mixtures of PCDF congeners. osti.gov The congener profiles in these emissions are often dominated by the more highly chlorinated congeners. However, the less chlorinated congeners, including trichlorodibenzofurans, can be significant components of these mixtures.

Due to their higher volatility, trichlorodibenzofurans like this compound may be more prevalent in the gaseous phase of ambient air compared to higher-chlorinated congeners. scielo.br In soil and sediment, the less chlorinated congeners are generally found at lower concentrations than the more persistent and strongly sorbed higher-chlorinated congeners. nih.gov

Interpretation of Congener Patterns for Source Fingerprinting

The unique mixture of PCDF congeners produced by a specific source serves as its chemical signature or "fingerprint." By analyzing the congener pattern in an environmental sample and comparing it to the known fingerprints of potential sources, it is possible to identify the contributors to the contamination. This process is a cornerstone of environmental forensics.

Different industrial and combustion processes generate distinct PCDF congener profiles. For example, the congener pattern from municipal waste incineration may differ significantly from that of a pulp and paper mill that uses chlorine bleaching or from the manufacturing of certain chlorinated chemicals.

For instance, a high relative abundance of this compound compared to other trichlorodibenzofuran isomers, or a specific ratio of this compound to certain tetrachlorodibenzofuran congeners, could be characteristic of a particular industrial process. Advanced statistical techniques, such as principal component analysis (PCA), are often employed to deconstruct complex congener patterns and identify the contributions from different sources.

The interpretation of these patterns requires a comprehensive database of source profiles and a thorough understanding of how these profiles may be altered by environmental processes such as weathering and biodegradation. Over time, the congener pattern in the environment can change as a result of the differential transport and degradation of individual isomers. scielo.br Less persistent congeners may degrade more quickly, altering the original source fingerprint. Therefore, understanding the environmental fate of individual congeners, including this compound, is essential for the accurate interpretation of congener patterns for source fingerprinting.

Conclusion and Future Research Directions

Summary of Key Academic Contributions Regarding 1,3,4-Trichlorodibenzofuran

Direct academic contributions focusing on this compound are exceptionally scarce. Unlike its 2,3,7,8-substituted counterparts, which are subjects of extensive toxicological and environmental studies, this compound is not considered to be of primary toxicological concern. The key scientific contribution of this compound is therefore indirect and lies predominantly in the field of analytical chemistry.

Analytical Reference Standard: The compound serves as a reference standard in laboratory settings. Its primary utility is in the development and validation of analytical methods for separating the complex mixtures of PCDF congeners found in environmental samples. High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the method of choice for dioxin and furan (B31954) analysis, and the inclusion of specific, less common congeners like this compound helps ensure the accurate identification and quantification of the more toxic isomers by providing a distinct chromatographic peak and mass spectrum for comparison. nih.gov

Structure-Activity Relationship Studies: While not a focus of major studies, the data for non-toxic congeners like this compound are implicitly necessary for building comprehensive structure-activity relationship (SAR) models. These models help predict the toxicity of various congeners based on their chlorine substitution patterns. The lack of toxicity in congeners not substituted at the 2,3,7, and 8 positions is a foundational principle of dioxin toxicology. nih.gov